molecular formula C12H25N B14025375 (Z)-Dodec-3-EN-1-amine

(Z)-Dodec-3-EN-1-amine

Cat. No.: B14025375
M. Wt: 183.33 g/mol
InChI Key: MCNQJMKVZJRLOO-KTKRTIGZSA-N
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Description

(Z)-Dodec-3-EN-1-amine is an organic compound characterized by a long carbon chain with a double bond and an amine group. This compound is part of the aliphatic amines family, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dodec-3-EN-1-amine typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, often a dodecene derivative.

    Hydroamination: The key step involves the hydroamination of the dodecene derivative. This reaction introduces the amine group to the carbon chain.

    Catalysts and Conditions: Catalysts such as transition metals (e.g., palladium or platinum) are commonly used to facilitate the hydroamination reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroamination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-Dodec-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The double bond in the carbon chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of alkylated or acylated amines.

Scientific Research Applications

(Z)-Dodec-3-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-Dodec-3-EN-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The double bond in the carbon chain may also participate in reactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-Dodec-3-EN-1-amine: An isomer with a different configuration of the double bond.

    Dodecane-1-amine: A saturated analog without the double bond.

    (Z)-Dodec-2-EN-1-amine: An isomer with the double bond at a different position.

Uniqueness

(Z)-Dodec-3-EN-1-amine is unique due to its specific configuration and position of the double bond, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

(Z)-dodec-3-en-1-amine

InChI

InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-13H2,1H3/b10-9-

InChI Key

MCNQJMKVZJRLOO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCN

Canonical SMILES

CCCCCCCCC=CCCN

Origin of Product

United States

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